Methyl 2-[cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetate is identified as an intermediate, suggesting it undergoes further chemical transformations. [] The nitro group is likely reduced to an amine (-NH2) using methods like catalytic hydrogenation or metal/acid reduction. This step is common in the synthesis of pharmaceuticals and could be crucial for the biological activity of the final BCR-ABL inhibitors.
The primary application of Methyl 2-[cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetate appears to be as a synthetic intermediate in developing pyrimidine-based BCR-ABL kinase inhibitors. [] These inhibitors have potential therapeutic applications in treating chronic myelogenous leukemia (CML) and potentially other cancers where BCR-ABL kinase is implicated.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0